Arséniate ferreux

Vue d'ensemble

Description

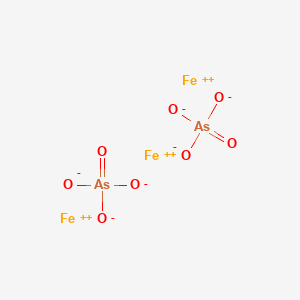

Ferrous arsenate is a chemical compound composed of iron and arsenic, with the chemical formula Fe₃(AsO₄)₂. It is an important compound in various industrial and environmental contexts due to its unique properties and applications. Ferrous arsenate is often encountered in the form of amorphous precipitates and plays a significant role in the sequestration of arsenic in natural and industrial settings .

Applications De Recherche Scientifique

Ferrous arsenate has several scientific research applications across different fields:

Chemistry: It is used in studies related to arsenic sequestration and the formation of arsenic-bearing minerals.

Biology: Research on the biotransformation of arsenic by microorganisms often involves ferrous arsenate as a model compound.

Medicine: Investigations into the toxicological effects of arsenic compounds on human health may include ferrous arsenate.

Mécanisme D'action

Target of Action

Ferrous arsenate primarily targets bacterial species and cellular proteins . The compound interacts with specific proteins in the outer membrane and cytosolic membrane fractions of bacteria . It also targets NF-kappa-B , a protein complex that controls the transcription of DNA, cytokine production, and cell survival .

Mode of Action

Ferrous arsenate interacts with its targets, leading to changes in protein expression in the outer membrane and cytosolic membrane fractions . It decreases NF-kappa-B DNA-binding activity and inhibits NF-kappa-B-mediated transcription from the IL6 promoter . It also displaces RELA/p65 and associated coregulators from the promoter .

Biochemical Pathways

Ferrous arsenate affects several biochemical pathways. It is involved in the redox reactions of arsenic, resistance mechanisms such as methylation and detoxification against the toxic effect of As (III), and accumulation . Arsenate [As(V)] and phosphate share the same pathways for transport to a cell .

Pharmacokinetics

The pharmacokinetics of ferrous arsenate involve its transformation and mobilization in the environment. The compound undergoes Fe2±induced transformation from As(V)-bearing ferrihydrite (As(V)-FH) to more crystalline phases . The initially adsorbed As is not released into solution during the transformation reactions, and 99.9% of it remains mineral-bound .

Result of Action

The action of ferrous arsenate results in the removal of arsenic from the environment . The compound forms inner-sphere complexes on S-nZVI, leading to the oxidation of As(III) to As(V) and the reduction of As(V) . It also decreases NF-kappa-B DNA-binding activity and inhibits NF-kappa-B-mediated transcription .

Action Environment

The action of ferrous arsenate is influenced by environmental factors. It is associated with Fe in soils by sorption on Fe-hydrous oxides or precipitated along with Fe . The compound’s action, efficacy, and stability can be affected by pH, dosage, and coexisting ions . It is also highly toxic and may be fatal if inhaled, ingested, or absorbed through the skin .

Analyse Biochimique

Biochemical Properties

Ferrous arsenate interacts with various biomolecules in biochemical reactions. For instance, arsenate and arsenite are mostly uptaken by bacteria through aquaglycoporins and phosphate transporters . The arsenate then gets reduced to arsenite either by cytoplasmic ArsC in the presence of glutathione or by periplasmic reductases ArrAB .

Cellular Effects

The toxic effects of arsenic, which would include ferrous arsenate, are widespread. Arsenic exposure over a prolonged period can lead to skin, lungs, CNS, and reproductive health disorders . Furthermore, intracellular accumulation of calcium and ferrous ions plays a major role in arsenic-induced vascular cell apoptosis and cardiomyocyte ferroptosis, respectively .

Molecular Mechanism

The molecular mechanism of ferrous arsenate action involves its interaction with various biomolecules. For instance, arsenate is reduced to arsenite in a reaction catalyzed by GSH and thiols reducing agents . Arsenite is sequentially methylated into monomethyl arsenic acid (MMA) and dimethyl arsenic acid (DMA), followed by a transformation of less toxic, volatile trimethyl arsenic acid (TMA) .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ferrous arsenate change over time. For instance, the formation of iron plaque on the root surface resulted in strong accumulation of As and phosphorous on the epidermis . Despite the fact that majority of the starting As(V)-FH transformed to other phases, the initially adsorbed As was not released into solution during the transformation reactions, and 99.9% of it remained mineral-bound .

Dosage Effects in Animal Models

The effects of ferrous arsenate vary with different dosages in animal models. Single, lethal doses of inorganic trivalent arsenicals range from 1 to 25 mg/kg, depending on the species of animal . Of the species affected, the most sensitive are cats, followed by horses, cattle, sheep, swine, and birds .

Metabolic Pathways

Ferrous arsenate is involved in several metabolic pathways. Arsenic undergoes hepatic metabolism and renal excretion . Most of the absorbed arsenic is excreted in the urine as inorganic arsenic or in methylated form .

Transport and Distribution

Ferrous arsenate is transported and distributed within cells and tissues. After absorption, most of the arsenic is bound to red blood cells and is stored in various organs like liver, kidneys, muscles, bones, hair, skin, and nails .

Subcellular Localization

The subcellular localization of ferrous arsenate and its effects on activity or function are complex. For instance, arsenic was found to accumulate in the vacuoles of some xylem parenchyma cells and in some pericycle cells . Vacuolar accumulation of As is associated with sulfur, suggesting that As may be stored as arsenite-phytochelatin complexes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ferrous arsenate can be synthesized through the coprecipitation of ferrous and arsenate ions in aqueous solutions. One common method involves mixing ferrous sulfate and sodium arsenate solutions under controlled pH conditions. The reaction typically occurs at a pH range of 3 to 5, where ferrous ions react with arsenate ions to form ferrous arsenate precipitates .

Industrial Production Methods: In industrial settings, ferrous arsenate is often produced as a byproduct of processes involving the treatment of arsenic-contaminated water or waste streams. The coprecipitation method is scaled up for industrial applications, where large volumes of ferrous and arsenate solutions are mixed, and the resulting precipitates are collected and processed .

Analyse Des Réactions Chimiques

Types of Reactions: Ferrous arsenate undergoes various chemical reactions, including oxidation, reduction, and complexation. It can be oxidized to ferric arsenate under oxidizing conditions, and it can also participate in redox reactions with other metal ions and organic compounds .

Common Reagents and Conditions:

Oxidation: Ferrous arsenate can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: It can be reduced by reducing agents like sodium borohydride or hydrazine.

Complexation: Ferrous arsenate can form complexes with ligands such as ethylenediaminetetraacetic acid (EDTA) under specific pH conditions.

Major Products Formed:

Oxidation: Ferric arsenate (FeAsO₄)

Reduction: Ferrous arsenite (FeAsO₃)

Complexation: Various iron-arsenic-ligand complexes

Comparaison Avec Des Composés Similaires

Ferric arsenate (FeAsO₄): Similar in composition but contains ferric ions instead of ferrous ions.

Arsenic trisulfide (As₂S₃): Another arsenic compound with different chemical properties and applications.

Arsenic pentoxide (As₂O₅): A highly oxidized form of arsenic used in different industrial processes.

Uniqueness: Ferrous arsenate is unique due to its ability to form stable precipitates under specific conditions, making it highly effective in the sequestration of arsenic. Its redox properties and interactions with other metal ions and ligands also distinguish it from other arsenic compounds .

Propriétés

IUPAC Name |

iron(2+);diarsorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2AsH3O4.3Fe/c2*2-1(3,4)5;;;/h2*(H3,2,3,4,5);;;/q;;3*+2/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRDPGWOYQAUJJB-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][As](=O)([O-])[O-].[O-][As](=O)([O-])[O-].[Fe+2].[Fe+2].[Fe+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

As2Fe3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00905900 | |

| Record name | Iron(2+) arsorate (3/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00905900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

445.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ferrous arsenate is a green powder. It is insoluble in water. It is toxic by ingestion. It is used in insecticides., Green solid; [HSDB] | |

| Record name | FERROUS ARSENATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3474 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ferrous arsenate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5304 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Green amorphous powder; insol in water; sol in acids /Hexahydrate/, Ferrous arsenate is insoluble in water. | |

| Record name | FERROUS ARSENATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/457 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

A green powder | |

CAS No. |

10102-50-8 | |

| Record name | FERROUS ARSENATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3474 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ferrous arsenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010102508 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iron(2+) arsorate (3/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00905900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FERROUS ARSENATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/129CO35H12 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FERROUS ARSENATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/457 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester](/img/structure/B156537.png)

![5-[(1E)-2-[4-(Phenylmethoxy)phenyl]ethenyl]-1,3-benzenediol](/img/structure/B156539.png)

![3-Methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B156540.png)

![Imidazo[4,5,1-jk][1,4]benzodiazepine, 4,5,6,7-tetrahydro-5-methyl-(9CI)](/img/structure/B156548.png)